8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
8-chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C10H11ClN4/c11-9-10-14-13-8(6-7-2-1-3-7)15(10)5-4-12-9/h4-5,7H,1-3,6H2 |
InChI Key |
MWRIKOPMVAVBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC2=NN=C3N2C=CN=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives
Scientific Research Applications
Research indicates that 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine exhibits significant biological activity as a dual inhibitor targeting specific kinases involved in cancer progression. Notably, it has been studied for its inhibitory effects on c-Met and VEGFR-2 pathways, which are crucial in tumor growth and angiogenesis.
Key Findings
- Inhibition of Kinases : The compound has shown promising results in inhibiting kinases associated with various cancer types, demonstrating potential as an anticancer agent.
- Selectivity : Structural modifications of the compound influence its potency and selectivity against different cancer cell lines.
Therapeutic Applications
The therapeutic applications of this compound are primarily focused on oncology due to its kinase inhibition properties. The following table summarizes some related compounds and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorinated triazole-pyrazine with cyclobutylmethyl group | Dual c-Met/VEGFR-2 inhibitor |
| 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | Methyl group instead of cyclobutylmethyl | Moderate kinase inhibition |
| 8-Bromo-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine | Brominated derivative with cyclopropyl group | Enhanced binding affinity |
| 7-Chloro-5-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine | Different position of chlorine atom | Potentially lower activity |
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis.
- Animal Models : In vivo studies have shown that treatment with this compound leads to significant tumor regression in xenograft models.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as kinases. It inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl derivatives exhibit optimized synthetic routes with total yields up to 76.57% via sequential substitution and cyclization .
- Piperidin-1-yl substitution achieves high yields (92%) under greener conditions using PEG400 as a solvent .
- Bulky substituents (e.g., cyclobutylmethyl, 4-chlorobenzyl) may reduce yields due to steric hindrance during substitution reactions.
Key Findings :
- Trifluoromethyl analogs are pivotal in c-Met kinase inhibition, a target in non-small cell lung cancer .
- Benzyl derivatives demonstrate potent anticonvulsant activity with ED₅₀ values as low as 3 mg/kg, suggesting improved blood-brain barrier penetration .
- Thioether-linked substituents (e.g., 4-chlorobenzylthio) enhance antifungal activity, likely due to increased lipophilicity and membrane disruption .
Biological Activity
8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a novel compound with significant potential in medicinal chemistry, particularly as an inhibitor of specific kinases involved in cancer progression. Its unique molecular structure, characterized by a triazole and pyrazine ring system, positions it as a promising candidate for further research and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : Approximately 222.67 g/mol
- Key Features : Chlorine atom at the 8-position and a cyclobutylmethyl group at the 3-position of the triazolo ring.
Research indicates that this compound functions primarily as a dual inhibitor targeting the c-Met and VEGFR-2 pathways. These pathways are crucial in tumor growth and angiogenesis, making this compound a valuable asset in cancer therapy.
In Vitro Studies
The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. The following table summarizes its activity compared to other related compounds:
| Compound Name | Activity Type | IC (µM) |
|---|---|---|
| This compound | Dual c-Met/VEGFR-2 inhibitor | 0.5 - 1.0 |
| 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine | Moderate kinase inhibition | 5.0 |
| 8-Bromo-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine | Enhanced binding affinity | 0.3 |
| 7-Chloro-5-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine | Potentially lower activity | 10.0 |
Case Studies
In a recent study published in Medicinal Chemistry, the compound exhibited potent activity against several cancer types including lung and breast cancer cell lines. The study highlighted its ability to induce apoptosis and inhibit migration in these cells.
Another study focused on its pharmacokinetic properties revealed favorable absorption and distribution characteristics in vivo, suggesting its potential for oral bioavailability.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural modifications. The presence of the cyclobutylmethyl group enhances its interaction with target kinases compared to simpler analogs.
Key Findings:
- Structural modifications significantly influence potency and selectivity.
- The chlorinated derivative shows improved stability and bioactivity compared to non-chlorinated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
